1,3-Adamantanedimethanol

Description

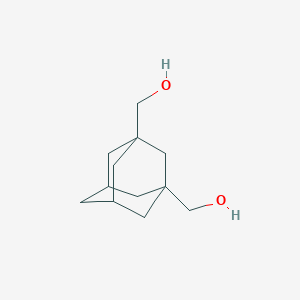

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-1-adamantyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVYVVNRHVXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346912 | |

| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17071-62-4 | |

| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Adamantanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Adamantanedimethanol chemical properties and structure

An In-depth Technical Guide to 1,3-Adamantanedimethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 17071-62-4) is a unique, diamondoid compound characterized by a rigid, three-dimensional adamantane core functionalized with two primary hydroxymethyl groups. This distinct architecture imparts exceptional thermal stability, high lipophilicity, and predictable steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] Its cage-like structure provides a robust scaffold that can enhance the pharmacokinetic profiles of drug candidates by shielding adjacent functional groups from metabolic degradation.[1] Furthermore, its bifunctionality allows for its use as a versatile precursor in the synthesis of polymers, covalent organic frameworks (COFs), and advanced optical materials.[1] This guide provides a comprehensive overview of the chemical properties, structural details, and synthetic routes of this compound.

Chemical Structure and Identification

The structure of this compound consists of a tricyclic adamantane cage with two methylene bridges at the 1 and 3 positions, each terminating in a primary alcohol. This symmetrical and strain-free arrangement is responsible for its notable stability.[1][2]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | (Adamantane-1,3-diyl)dimethanol |

| CAS Number | 17071-62-4 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| SMILES | OCCc1cc2cc(CO)cc(c1)c2 |

| InChI | InChI=1S/C12H20O2/c13-7-11-1-9-2-10(6-11)4-12(8-14,3-9)5-11/h9-10,13-14H,1-8H2 |

| Synonyms | Adamantane-1,3-diyldimethanol, 1,3-Bis(hydroxymethyl)adamantane |

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its rigid adamantane core and the presence of two polar hydroxyl groups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | - |

| Melting Point | 180.5 - 182 °C | [3] |

| Boiling Point | 320.4 °C at 760 mmHg | [3] |

| Density | 1.368 g/cm³ | [3] |

| Flash Point | 158.5 °C | [3] |

| Solubility | Soluble in water and organic solvents | - |

| LogP | 1.06240 | - |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the adamantane cage protons. The protons of the two CH₂ groups attached to the hydroxyls would likely appear as a distinct signal, and the hydroxyl protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals corresponding to the non-equivalent carbons of the adamantane cage and a prominent signal for the two equivalent hydroxymethyl carbons (-CH₂OH). The quaternary carbons at positions 1 and 3 would also be identifiable. Studies on 1,3-disubstituted adamantanes confirm that the chemical shifts can be predicted with good accuracy based on additivity rules.[4]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.[5] Characteristic C-H stretching vibrations for the adamantane cage will appear just below 3000 cm⁻¹.[5] A prominent C-O stretching band is expected around 1000-1050 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 196. Subsequent fragmentation would likely involve the loss of water (H₂O) and the hydroxymethyl groups (-CH₂OH).

Synthesis and Reactivity

This compound is a versatile intermediate whose primary alcohol groups can undergo a variety of chemical transformations, including esterification, etherification, oxidation, and halogenation.[2]

Experimental Protocol: Synthesis via Reduction of 1,3-Adamantanedicarboxylic Acid

This protocol describes a general method for the synthesis of this compound by the reduction of 1,3-Adamantanedicarboxylic acid, which can be synthesized from 1,3-adamantanediol.[6]

Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid [6][7]

-

To a three-necked flask equipped with a stirrer, add 1,3-adamantanediol and concentrated sulfuric acid.

-

Under rapid stirring, slowly add formic acid dropwise over 2-5 hours.

-

Continue stirring for an additional 20-30 minutes after the addition is complete. A white solid will precipitate.

-

Pour the reaction mixture onto crushed ice and filter the precipitate.

-

Wash the crude product with water.

-

Recrystallize the solid from ethanol to yield pure 1,3-adamantanedicarboxylic acid.

Step 2: Reduction to this compound

-

In a dry, nitrogen-purged round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-adamantanedicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

Applications in Research and Development

The unique structural features of this compound make it a valuable component in several areas of chemical research and development.

-

Medicinal Chemistry : The adamantane scaffold is highly lipophilic, which can enhance the ability of drug molecules to cross cell membranes. Its rigid structure can lock in specific conformations and provide metabolic stability, improving the pharmacokinetic profile of a drug candidate.[1] The two hydroxyl groups serve as handles for further functionalization to create novel therapeutic agents, including antiviral and central nervous system-targeting drugs.[2]

-

Materials Science : As a bifunctional monomer, it is used in the synthesis of high-performance polymers. The rigid adamantane unit incorporated into a polymer backbone can significantly increase the glass transition temperature and thermal stability of the material.[1] It is also a key precursor for constructing Covalent Organic Frameworks (COFs) with well-defined pore sizes and enhanced adsorption capacities.[1]

-

Optoelectronics : this compound serves as a building block for adamantane-type clusters with tunable optoelectronic properties. These hybrid materials have shown potential in nonlinear optical (NLO) applications, such as second-harmonic generation (SHG).[1]

Conclusion

This compound is a compound of significant interest due to its unique combination of a rigid, stable core and reactive functional groups. Its utility as a molecular building block in both drug discovery and materials science is well-established. This guide has provided a summary of its core chemical and structural properties, offering a foundation for researchers and professionals working with this versatile diamondoid.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. kbfi.ee [kbfi.ee]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

- 7. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1,3-Adamantanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-adamantanedimethanol, a key intermediate in the synthesis of various compounds with applications in medicinal chemistry and materials science. The rigid, diamondoid structure of the adamantane cage imparts unique physicochemical properties, making the precise characterization of its derivatives essential for structure-activity relationship (SAR) studies and the development of novel therapeutics and materials.

This document summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally related adamantane derivatives. Detailed experimental protocols for obtaining this data are also provided, along with a logical workflow for the spectroscopic analysis of substituted adamantanes.

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound. This data is inferred from known spectral characteristics of adamantane, 1-adamantanemethanol, 1,3-adamantanediol, and other 1,3-disubstituted adamantane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Singlet | 4H | -CH ₂OH |

| ~2.1 - 2.3 | Broad Singlet | 2H | Bridgehead CH |

| ~1.5 - 1.8 | Multiplet | 12H | Adamantane cage CH ₂ |

| Variable | Broad Singlet | 2H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70 - 75 | -C H₂OH |

| ~40 - 45 | Adamantane cage C H₂ |

| ~35 - 40 | Bridgehead C -CH₂OH |

| ~30 - 35 | Bridgehead C H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3550 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2850 - 3000 | Strong | C-H stretch (alkane) |

| 1450 - 1470 | Medium | C-H bend (methylene) |

| 1000 - 1200 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 178 | [M - H₂O]⁺ |

| 165 | [M - CH₂OH]⁺ |

| 147 | [M - H₂O - CH₂OH]⁺ |

| 135 | [Adamantyl cation + CH₂]⁺ |

Note: The fragmentation pattern in electron ionization (EI) mass spectrometry of adamantane derivatives is often characterized by the stable adamantyl cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal reference.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters for a proton-decoupled spectrum include a 30° pulse width, a spectral width of 220 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix 1-2 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500. The adamantyl cation at m/z 135 is a characteristic fragment for many adamantane derivatives.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted adamantane derivative like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Thermal Fortitude of a Diamondoid: An In-depth Technical Guide to the Stability and Decomposition of 1,3-Adamantanedimethanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1,3-adamantanedimethanol (CAS No. 17071-62-4). Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from closely related adamantane derivatives to project the thermal behavior of this compound, offering a robust framework for its application in thermally demanding processes.

The adamantane cage, a rigid, strain-free diamondoid structure, is renowned for conferring exceptional thermal and chemical stability to its derivatives.[1] this compound, featuring two hydroxymethyl groups at the bridgehead positions, is a versatile building block in medicinal chemistry and materials science where its thermal robustness is a critical asset.[1] Understanding its behavior at elevated temperatures is paramount for its effective utilization in polymerization, drug formulation, and other high-temperature applications.

Projected Thermal Properties

Based on the analysis of structurally similar adamantane compounds, this compound is anticipated to exhibit high thermal stability. The decomposition is expected to be primarily governed by the C-C bonds of the adamantane cage and the C-C and C-O bonds of the hydroxymethyl substituents.

For comparative purposes, the thermal properties of 1,3-adamantanediol, a closely related analogue, are presented below. It is important to note that the hydroxymethyl groups in this compound may influence its thermal profile differently than the hydroxyl groups directly attached to the adamantane core in 1,3-adamantanediol.

Table 1: Thermodynamic Data for 1,3-Adamantanediol

| Transition | Temperature (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Solid II to Solid I | 449.4 ± 0.3 | - | - |

| Melting | - | - | - |

Data for this compound is not available. Data presented is for 1,3-adamantanediol.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature of maximum weight loss from the peak of the first derivative of the TGA curve (DTG curve).

-

The residual mass at the end of the experiment provides the char yield.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and identify any other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its expected melting point at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

Other endothermic or exothermic events may indicate phase transitions or decomposition.

-

Decomposition Pathway

While the specific decomposition products of this compound have not been detailed in the literature, a plausible decomposition pathway can be proposed based on the known chemistry of adamantane and alcohols. At elevated temperatures, the initial decomposition steps are likely to involve the hydroxymethyl groups, potentially through dehydration to form ethers or elimination to yield unsaturated species. Fragmentation of the adamantane cage would occur at significantly higher temperatures.

Visualizing the Experimental Workflow

The logical flow for the thermal analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound is expected to be a thermally robust molecule, a characteristic imparted by its rigid diamondoid core. While direct experimental data on its thermal stability is sparse, analysis of its close structural analogs and the application of standard thermal analysis techniques such as TGA and DSC can provide the necessary insights for its use in high-temperature applications. The experimental protocols and analytical workflow provided in this guide offer a clear path for researchers to thoroughly characterize the thermal properties of this important chemical building block.

References

Solubility of 1,3-Adamantanedimethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedimethanol is a unique diol built upon the rigid, three-dimensional adamantane core. This structure imparts a combination of hydrophobicity from the adamantane cage and hydrophilicity from the two hydroxymethyl groups. Understanding its solubility in various organic solvents is critical for its application in polymer chemistry, materials science, and as a scaffold in drug development. The solubility profile dictates solvent selection for synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to guide researchers.

Predicted Solubility Profile

The adamantane core is highly lipophilic and is known to be soluble in nonpolar organic solvents and poorly soluble in water.[1][2] Conversely, the presence of two polar hydroxymethyl groups, capable of acting as both hydrogen bond donors and acceptors, will significantly increase the compound's affinity for polar solvents. Therefore, this compound is expected to exhibit a solubility profile favoring polar organic solvents.

Data Presentation: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The hydroxyl groups of the diol can form strong hydrogen bonds with protic solvents, facilitating dissolution. The bulky adamantane core may limit very high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | Moderate to Good | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of this compound.[3] |

| Nonpolar | Hexane, Toluene, Chloroform | Poor to Insoluble | The high polarity imparted by the two hydroxymethyl groups will likely prevent effective solvation by nonpolar solvent molecules.[3] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The isothermal saturation method is a reliable and commonly used technique for determining the solubility of a solid compound in a liquid solvent.[4]

Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (± 0.0001 g precision)

-

Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a sensitive analytical balance for gravimetric analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the filtered solution in the volumetric flask.

-

Evaporate the solvent completely in a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once a constant weight is achieved, re-weigh the flask containing the dry residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Chromatographic Method (GC/HPLC):

-

If a suitable analytical method is available, dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibrated range of the instrument.

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the generalized workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be most soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided isothermal saturation protocol offers a robust method for experimental determination. This guide serves as a foundational resource for researchers and professionals working with this versatile adamantane derivative, enabling informed solvent selection and facilitating its use in further research and development.

References

Crystal Structure Analysis of 1,3-Adamantanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a versatile building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. Its derivatives are integral to the development of therapeutics and advanced materials. This technical guide focuses on the crystal structure analysis of 1,3-adamantanedimethanol. However, a comprehensive search of crystallographic databases reveals a notable absence of a complete, publicly available crystal structure determination for this specific compound.

To provide a relevant and detailed analytical framework, this guide presents a thorough examination of a closely related derivative, 1,3-bis(hydroxymethyl)-2-oxaadamantane . The crystal structure of this analogue offers valuable insights into the probable spatial arrangement and intermolecular interactions of this compound. This document provides a detailed summary of its crystallographic data, a comprehensive overview of the experimental protocols for its synthesis and characterization, and visual workflows to elucidate the analytical process.

Introduction

Adamantane and its derivatives have garnered significant interest in drug discovery and materials science due to their unique structural properties. The rigid, lipophilic cage of adamantane can be functionalized at its bridgehead positions to create molecules with specific therapeutic or material properties. 1,3-disubstituted adamantanes are particularly important as they allow for the introduction of two functional groups with a defined spatial relationship. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of novel crystalline materials.

While the crystal structure of this compound has not been reported, the analysis of its close analogue, 1,3-bis(hydroxymethyl)-2-oxaadamantane, provides a strong predictive model for its structural characteristics.

Crystallographic Data of 1,3-bis(hydroxymethyl)-2-oxaadamantane

The crystallographic data for 1,3-bis(hydroxymethyl)-2-oxaadamantane, a close structural analogue of this compound, has been determined and provides a basis for understanding the likely crystal packing and conformation.[1][2]

| Parameter | Value[2] |

| Chemical Formula | C₁₁H₁₈O₃ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 6.295(2) |

| b (Å) | 11.623(4) |

| c (Å) | 14.141(3) |

| α (°) | 94.67(2) |

| β (°) | 98.50(2) |

| γ (°) | 99.29(3) |

| Volume (ų) | 1004.0 |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor (Rgt(F)) | 0.061 |

| wRref(F²) | 0.177 |

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and structural determination of adamantane derivatives are crucial for obtaining high-quality crystals and accurate structural data. The following protocols are based on established procedures for related compounds.

Synthesis and Crystallization of 1,3-bis(hydroxymethyl)-2-oxaadamantane

The synthesis of 1,3-bis(hydroxymethyl)-2-oxaadamantane was achieved through a multi-step process.[2] The general approach for preparing 1,3-disubstituted adamantanes often begins with 1,3-dibromoadamantane, which can be synthesized from adamantane.

Synthesis of 1,3-bis(hydroxymethyl)-2-oxaadamantane:

1,3-Bis(hydroxymethyl)-2-oxaadamantane was synthesized in a 37% overall yield. The process involved the addition of vinylmagnesium bromide to 7-exo-epoxymethylenebicyclo[3.3.1]nonan-3-one, followed by ozonolysis and reductive cleavage of the resulting ozonide using a BH₃-DMS complex.[2]

Crystallization:

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a solution of the compound in a chloroform/hexane mixture.[2]

X-ray Crystallography Protocol

A standardized protocol is followed for the analysis of small molecule crystals.

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed within a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated. Data for adamantane derivatives are often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit.

Workflow and Pathway Visualizations

To clarify the experimental and logical processes involved in crystal structure analysis, the following diagrams are provided.

Conclusion

While a definitive crystal structure for this compound remains to be elucidated and published, the analysis of its close analogue, 1,3-bis(hydroxymethyl)-2-oxaadamantane, provides a robust framework for understanding its likely structural properties. The data and protocols presented in this guide offer a comprehensive resource for researchers working with adamantane derivatives. The determination of the precise crystal structure of this compound would be a valuable contribution to the field, further enabling the rational design of novel therapeutics and materials based on this versatile scaffold.

References

The Adamantane Advantage: A Technical Guide to How the Diamondoid Cage Influences Polymer Properties for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the adamantane cage structure into polymer architectures offers a powerful strategy for tuning material properties, leading to significant advancements in fields ranging from high-performance plastics to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of how the unique, rigid, and bulky nature of adamantane influences the thermal, mechanical, and physicochemical properties of polymers, with a focus on applications relevant to research, development, and pharmaceuticals.

Core Principles: The Structural Impact of Adamantane

Adamantane, a perfectly symmetrical, strain-free diamondoid hydrocarbon (C₁₀H₁₆), imparts a range of desirable characteristics to polymers.[1][2] Its rigid, three-dimensional structure, composed of three fused cyclohexane rings in the chair conformation, is the primary driver of these effects.[2] When integrated into a polymer, either as a pendant group or within the main chain, the adamantane moiety fundamentally alters the polymer's behavior on a molecular level.

The key attributes of adamantane that influence polymer properties include:

-

Bulkiness and Rigidity: The voluminous and inflexible nature of the adamantane cage restricts the mobility of polymer chains.[3] This steric hindrance is a dominant factor in enhancing thermal stability and mechanical strength.

-

High Thermal Stability: The inherent stability of the adamantane molecule itself contributes to the overall thermal robustness of the resulting polymer.[2][4]

-

Lipophilicity: As a hydrocarbon, adamantane is highly lipophilic, which can be leveraged to enhance solubility in nonpolar organic solvents and to facilitate interactions with hydrophobic drug molecules.[5][6]

-

Tetrahedral Geometry: The specific three-dimensional arrangement of adamantane can influence the packing of polymer chains, affecting properties like solubility and glass transition temperature.[2][7]

Enhancing Polymer Performance: A Quantitative Look

The inclusion of adamantane demonstrably improves key performance metrics of various polymer systems. The following tables summarize quantitative data from several studies, showcasing these enhancements.

Thermal Properties

The introduction of adamantane significantly elevates the thermal stability of polymers. This is primarily attributed to the increased rigidity of the polymer backbone, which raises the energy barrier for segmental motion.

| Polymer System | Adamantane Content | Glass Transition Temperature (T g ) | 10% Weight Loss Temperature (T d10 ) | Reference |

| Poly(methyl methacrylate) (PMMA) | 0% | - | - | [8] |

| Poly(1-adamantyl methacrylate) (PADMA) | 100% | 178 °C | - | [9] |

| Adamantane-based dicyanate ester | - | ~370 °C | ~480 °C | [10] |

| Polymers of Intrinsic Microporosity (PIMs) | Varied | - | 513-518 °C | [11] |

| Poly(1,3-adamantane) | 100% | Not Observed | 470 °C | [12] |

Mechanical and Physicochemical Properties

The rigid adamantane structure also contributes to improved mechanical strength and can be used to tailor other physical properties.

| Polymer System | Property | Value with Adamantane | Value without Adamantane | Reference |

| Polypropylene (PP) Nanocomposite | Young's Modulus | 17.4% increase (at 0.5 wt%) | Baseline | [13] |

| Methacrylate Polymers | Water Absorption | Lower | Higher | [8] |

| Methacrylate Polymers | Dielectric Constant | Lower | Higher | [8] |

| Methacrylate Polymers | Refractive Index | 1.51–1.52 | Lower | [8] |

| Polymers of Intrinsic Microporosity (PIMs) | BET Surface Area | 703-741 m²/g | - | [11] |

Applications in Drug Development and Biomedical Science

The unique properties of adamantane-containing polymers make them highly attractive for biomedical applications, particularly in drug delivery.[6][14][15]

-

Enhanced Drug Loading: The hydrophobic nature of the adamantane cage can create favorable interactions with lipophilic drug molecules, potentially increasing the drug loading capacity of polymer-based delivery systems.[5][16]

-

Controlled Release: The rigidity imparted by adamantane can influence the degradation and diffusion characteristics of the polymer matrix, allowing for more precise control over the rate of drug release.[5]

-

Targeted Delivery: Adamantane's ability to form strong host-guest complexes with cyclodextrins provides a mechanism for targeted drug delivery.[6][15] This interaction can be used to create self-assembled supramolecular systems that release their payload in response to specific stimuli.

-

Biocompatibility: Adamantane itself is generally considered biocompatible and non-toxic, making it a suitable component for materials intended for in vivo use.[5][17]

Supramolecular Drug Delivery Systems

A key strategy in adamantane-based drug delivery involves the host-guest interaction between adamantane and cyclodextrins (CDs). This non-covalent interaction can be used to assemble drug-loaded nanoparticles or to attach targeting ligands to a polymer backbone.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of adamantane-containing polymers. The following sections provide representative experimental protocols.

Synthesis of Adamantane-Containing Methacrylate Polymers

This protocol describes the free radical copolymerization of 1-adamantyl methacrylate (ADMA) and methyl methacrylate (MMA).[8]

Materials:

-

1-Adamantyl methacrylate (ADMA)

-

Methyl methacrylate (MMA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve the desired molar ratio of ADMA and MMA monomers in toluene in a reaction flask.

-

Add AIBN (typically 1 mol% with respect to the total monomer concentration).

-

De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a specific temperature (e.g., 70 °C) under an inert atmosphere and with constant stirring.

-

Allow the polymerization to proceed for a set time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator.

-

Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization of Adamantane-Containing Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used to confirm the chemical structure of the synthesized polymer and to determine the copolymer composition.[8] The characteristic peaks of the adamantyl group can be clearly identified.

Gel Permeation Chromatography (GPC):

-

Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[8][11]

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.[10][11] The 10% weight loss temperature (Td10) is a key parameter obtained from TGA.

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.[2][10]

Mechanical Testing:

-

Tensile Testing: Performed on polymer films to determine mechanical properties such as Young's modulus, tensile strength, and elongation at break.[3]

Future Outlook and Conclusion

The incorporation of the adamantane cage structure into polymers provides a versatile and effective method for enhancing their thermal, mechanical, and physicochemical properties. For researchers in materials science and drug development, adamantane-based polymers offer a promising platform for creating advanced materials with tailored functionalities. The ability to fine-tune properties such as thermal stability, mechanical strength, and solubility, coupled with the potential for creating sophisticated drug delivery systems, ensures that adamantane will remain a valuable building block in the development of next-generation polymers. Future research will likely focus on the synthesis of novel adamantane-containing monomers, the development of new polymerization techniques to create well-defined polymer architectures, and the exploration of their applications in emerging areas such as advanced coatings, membranes, and stimuli-responsive materials.[4][18]

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]

- 9. Polymerizability of exomethylene monomers based on adamantyl frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. library.ncl.res.in [library.ncl.res.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. public.pensoft.net [public.pensoft.net]

- 18. mdpi.com [mdpi.com]

Physicochemical Properties of 1,3-Disubstituted Adamantane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricycle-decane, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional geometry and metabolic stability make it an attractive building block for the design of therapeutic agents. Among its various analogues, 1,3-disubstituted adamantane derivatives have garnered significant attention, leading to the development of drugs for a range of conditions, from neurological disorders to viral infections. This technical guide provides a comprehensive overview of the core physicochemical properties of these derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Data of 1,3-Disubstituted Adamantane Derivatives

The physicochemical properties of 1,3-disubstituted adamantane derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the available quantitative data for a selection of these derivatives.

| Compound Name | Substituents at C1 and C3 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Aqueous Solubility |

| Adamantane | -H, -H | C₁₀H₁₆ | 136.24 | 270 (sublimes) | 2.44 | - | Insoluble |

| 1,3-Adamantanediol | -OH, -OH | C₁₀H₁₆O₂ | 168.23 | 258-265 | - | - | Slightly soluble/Insoluble[1][2] |

| 1,3-Diaminoadamantane | -NH₂, -NH₂ | C₁₀H₁₈N₂ | 166.27 | - | - | - | - |

| 1,3-Dibromoadamantane | -Br, -Br | C₁₀H₁₄Br₂ | 294.03 | - | - | - | - |

| 1,3-Dichloroadamantane | -Cl, -Cl | C₁₀H₁₄Cl₂ | 205.12 | - | - | - | Insoluble in NaOH solution[3] |

| 1,3-Bis(4-hydroxyphenyl)adamantane | -C₆H₄OH, -C₆H₄OH | C₂₂H₂₄O₂ | 320.42 | 200-204 | - | - | Insoluble (7.7E-4 g/L)[4] |

| Amantadine (1-aminoadamantane) | -NH₂, -H | C₁₀H₁₇N | 151.25 | 180-192 | 2.44[5] | 10.58[5] | 6290 mg/L[5] |

| Memantine (1-amino-3,5-dimethyladamantane) | -NH₂, -CH₃, -CH₃ | C₁₂H₂₁N | 179.30 | 153 | 3.28[6] | 10.27[6] | Soluble[6] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. This section outlines the detailed methodologies for key experiments cited in the literature for characterizing 1,3-disubstituted adamantane derivatives.

Synthesis of 1,3-Disubstituted Adamantane Derivatives

A general workflow for the synthesis of 1,3-disubstituted adamantanes often starts from adamantane itself or a monosubstituted derivative. The following provides an illustrative example for the synthesis of 1,3-diaminoadamantane.

Synthesis of 1,3-Diaminoadamantane

This synthesis is a two-step process starting from adamantane.

Step 1: Synthesis of 1,3-Dibromoadamantane

-

To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine.

-

Maintain the reaction at this temperature for 24 hours.

-

Treat the reaction mixture with aqueous sodium sulfite to quench excess bromine.

-

Separate the organic layer and concentrate it to obtain a yellow solid.

-

Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.[7]

Step 2: Synthesis of 1,3-Diaminoadamantane

-

In a round-bottom flask pre-heated to 140°C, add 1,3-dibromoadamantane, trifluoroacetic acid, urea, and diphenyl ether (as a high-boiling solvent).

-

Stir the mixture and heat to the desired reaction temperature for a set time.

-

Cool the mixture and extract with chloroform (CHCl₃).

-

Concentrate the organic layer by vacuum distillation to obtain a white oily solid.

-

Dissolve the solid in 2M hydrochloric acid (HCl).

-

Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.

-

Extract the solution with CHCl₃, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate it again by vacuum distillation to obtain the final product, 1,3-diaminoadamantane.[7]

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall distribution.

Shake-Flask Method

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer for LogD determination).

-

Dissolve a known amount of the 1,3-disubstituted adamantane derivative in this system.

-

Agitate the mixture until equilibrium is reached.

-

Separate the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at physiological pH, which influences its solubility, receptor binding, and other properties.

Potentiometric Titration

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Dissolve a precise amount of the adamantane derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

For an acidic derivative, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. For a basic derivative, titrate with a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid or base has been neutralized.[8][9][10][11][12]

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.

Shake-Flask Method

-

Add an excess amount of the solid 1,3-disubstituted adamantane derivative to a known volume of water or a relevant aqueous buffer in a sealed flask.[13][14][15][16]

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[13][14]

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Signaling Pathways and Biological Targets

The rigid adamantane core allows for the precise positioning of substituents, enabling these derivatives to interact with specific biological targets and modulate various signaling pathways.

NMDA Receptor Antagonism

Certain 1,3-disubstituted adamantane derivatives, most notably memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[14] This receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. However, excessive activation of NMDA receptors leads to excitotoxicity, a key factor in neurodegenerative diseases like Alzheimer's. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx while preserving normal synaptic transmission.[14]

Antiviral Activity: M2 Ion Channel Inhibition

Amantadine and its derivatives are known for their antiviral activity against the influenza A virus. Their primary mechanism of action involves the inhibition of the viral M2 proton ion channel.[9] This channel is essential for the uncoating of the virus within the host cell, a critical step for viral replication. By blocking the M2 channel, these adamantane derivatives prevent the influx of protons into the viral particle, thereby inhibiting the release of the viral genome into the cytoplasm and halting the infection process.[9]

Soluble Epoxide Hydrolase (sEH) Inhibition

Adamantyl ureas are potent inhibitors of soluble epoxide hydrolase (sEH).[13][17] This enzyme is involved in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. By inhibiting sEH, 1,3-disubstituted adamantane ureas increase the levels of EETs, which can be beneficial in treating cardiovascular and inflammatory diseases. The adamantane moiety often contributes to the high potency and metabolic stability of these inhibitors.

Sigma Receptor Modulation

Some adamantane derivatives have been shown to interact with sigma receptors, which are non-opioid receptors found in the central nervous system and other tissues.[18] The sigma-2 receptor, in particular, has been identified as a potential target for anti-cancer therapies. Adamantane-based compounds are being investigated as scaffolds for the development of sigma-2 receptor ligands for tumor imaging and as cytotoxic cargo delivery systems.[18][19]

Anti-Cancer Activity

Recent studies have explored the potential of 1,3-disubstituted adamantane derivatives as anti-cancer agents.[20][21][22] For instance, adamantane-linked isothiourea derivatives have demonstrated in vitro cytotoxic activity against various human cancer cell lines.[20][21] The proposed mechanisms of action are still under investigation but may involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[22]

Conclusion

The 1,3-disubstituted adamantane scaffold offers a versatile platform for the design of novel therapeutic agents. Its unique physicochemical properties, including high lipophilicity and a rigid three-dimensional structure, can be fine-tuned through substitution at the 1 and 3 positions to optimize drug-like characteristics and target specific biological pathways. This guide has provided a comprehensive overview of the key physicochemical properties, experimental methodologies for their determination, and the diverse signaling pathways modulated by this important class of molecules. Continued research into the structure-property and structure-activity relationships of 1,3-disubstituted adamantane derivatives holds great promise for the development of new and effective therapies for a wide range of diseases.

References

- 1. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1,3-Adamantanediol [zhongbangxcl.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. CAS # 37677-93-3, 1,3-Bis(4-hydroxyphenyl)adamantane, 1,3-Bis(p-hydroxyphenyl)adamantane, 4,4'-(1,3-Adamantanediyl)bisphenol, Adamantate - chemBlink [chemblink.com]

- 5. 1,3-Bis(4-hydroxyphenyl)adamantane | 37677-93-3 | Benchchem [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Adamantanedimethanol in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedimethanol is a unique cycloaliphatic diol incorporating a rigid, three-dimensional diamondoid adamantane cage. Its integration into polyester backbones imparts significant improvements in thermal stability, mechanical strength, and chemical resistance compared to polyesters derived from linear aliphatic or other cycloaliphatic diols. These enhanced properties make polyesters containing this compound promising candidates for a wide range of high-performance applications, including advanced composites, specialty films, and biomedical devices where durability and stability are critical.

The bulky adamantane structure introduces significant steric hindrance, which restricts polymer chain mobility. This molecular-level rigidity translates to macroscopic benefits such as a higher glass transition temperature (Tg) and enhanced dimensional stability at elevated temperatures. Furthermore, the hydrophobic nature of the adamantane cage can improve the hydrolytic stability of the resulting polyester.

Key Attributes of this compound-Based Polyesters:

-

High Thermal Stability: The rigid adamantane structure significantly elevates the glass transition temperature (Tg) and thermal decomposition temperature of the polyester.

-

Enhanced Mechanical Properties: The incorporation of the bulky adamantane moiety can lead to increased hardness, tensile strength, and modulus.

-

Improved Chemical Resistance: The inherent stability of the adamantane cage contributes to the polyester's resistance to a range of chemicals and solvents.

-

Good Solubility: Despite the rigidity, the non-planar and bulky nature of the adamantane group can disrupt polymer chain packing, potentially leading to improved solubility in common organic solvents, which is advantageous for processing.

Applications in Research and Drug Development

The unique combination of properties offered by this compound-based polyesters opens up new possibilities in the field of drug development and biomedical applications:

-

Medical Devices and Implants: The high strength, thermal stability (allowing for sterilization), and potential for biocompatibility make these polyesters suitable for fabricating durable medical devices and implants.

-

Controlled Drug Delivery: The synthesis of biodegradable polyesters incorporating this compound could allow for the development of novel drug delivery systems. The degradation rate and drug release kinetics could be fine-tuned by adjusting the monomer composition.

-

High-Performance Films and Membranes: The thermal and chemical resistance of these polyesters are advantageous for creating robust films and membranes for applications such as sterile packaging and filtration.

Data Presentation

The following tables summarize the expected improvements in the properties of polyesters when this compound is used as a monomer, based on the known effects of adamantane incorporation in other polymer systems.

Table 1: Comparison of Thermal Properties of Polyesters

| Property | Standard Polyester (e.g., PET) | Polyester with this compound |

| Glass Transition Temperature (Tg) | ~75 °C | Expected > 120 °C |

| Melting Temperature (Tm) | ~255 °C | Varies with co-monomer, generally high |

| Decomposition Temperature (Td) | ~350 °C | Expected > 400 °C |

Table 2: Comparison of Mechanical Properties of Polyesters

| Property | Standard Polyester (e.g., PET) | Polyester with this compound |

| Tensile Strength | ~55 MPa | Expected to be higher |

| Tensile Modulus | ~2 GPa | Expected to be higher |

| Hardness (Rockwell) | M94-M101 | Expected to be higher |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a polyester from this compound and a diacid (e.g., terephthalic acid) via a two-step melt polymerization process.

Materials:

-

This compound

-

Dimethyl terephthalate (or terephthalic acid)

-

Catalyst: Antimony(III) oxide or Titanium(IV) butoxide

-

Stabilizer: Phosphorous acid

-

High-purity nitrogen gas

-

High-vacuum source

Equipment:

-

Three-necked reaction flask

-

Mechanical stirrer with a high-torque motor

-

Nitrogen inlet and outlet

-

Distillation column and condenser

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

Step 1: Esterification (or Transesterification)

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: Charge the reaction flask with this compound, dimethyl terephthalate (in a molar ratio of approximately 1.2:1 to account for diol loss), the catalyst (e.g., 200-300 ppm), and the stabilizer.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout this stage.

-

Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220 °C. The esterification (or transesterification) reaction will start, producing methanol (or water) as a byproduct.

-

Byproduct Removal: The methanol (or water) will distill off and can be collected. Continue this stage until approximately 80-90% of the theoretical amount of the byproduct has been collected. This typically takes 2-4 hours.

Step 2: Polycondensation

-

Temperature Increase: After the first stage is complete, gradually increase the temperature to 250-280 °C.

-

Application of Vacuum: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess this compound and other volatile byproducts, driving the polymerization reaction forward.

-

Monitoring Viscosity: As the polycondensation proceeds, the molecular weight of the polymer will increase, leading to a significant rise in the melt viscosity. The reaction progress can be monitored by the torque on the mechanical stirrer.

-

Completion and Extrusion: The reaction is considered complete when the desired melt viscosity is achieved. Once complete, stop the heating and stirring, and introduce nitrogen gas to bring the reactor back to atmospheric pressure. The molten polymer can then be extruded from the reactor under nitrogen pressure and quenched in water to form strands, which can be pelletized.

Characterization:

The resulting polyester can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.

Visualizations

Caption: Workflow for the two-step melt polymerization of polyesters.

Caption: Relationship between monomers and polyester properties.

Application Notes and Protocols for the Polymerization of 1,3-Adamantanedimethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a polyester from 1,3-adamantanedimethanol, a diamondoid compound known for imparting rigidity, thermal stability, and hydrophobicity to polymers.[1] The incorporation of the bulky adamantane cage into the polymer backbone can lead to materials with unique properties suitable for a variety of applications, including specialty plastics, advanced coatings, and matrices for drug delivery.

The described protocol is a representative example of solution polycondensation, a common step-growth polymerization technique for producing polyesters. This method involves the reaction of a diol (this compound) with a diacyl chloride (in this case, adipoyl chloride) in a suitable solvent at elevated temperatures. An acid scavenger, such as pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction towards completion.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a polyester from this compound and adipoyl chloride. Please note that these values are illustrative for a typical polyester of this nature and may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 molar equivalent |

| Adipoyl Chloride | 1.0 molar equivalent |

| Pyridine (Acid Scavenger) | 2.2 molar equivalents |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Reaction Conditions | |

| Reactant Concentration | 0.5 M |

| Reaction Temperature | 80 °C |

| Reaction Time | 24 hours |

| Polymer Properties (Representative) | |

| Number Average Molecular Weight (Mn) | 25,000 g/mol |

| Weight Average Molecular Weight (Mw) | 50,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

| Glass Transition Temperature (Tg) | 120 °C |

| Decomposition Temperature (Td, 5% weight loss) | 350 °C |

Experimental Protocol: Solution Polycondensation of this compound with Adipoyl Chloride

This protocol details the synthesis of poly(1,3-adamantanedimethylene adipate) via solution polycondensation.

Materials:

-

This compound (CAS 17071-62-4)

-

Adipoyl chloride (CAS 111-50-2)

-

Pyridine (anhydrous)

-

N,N-Dimethylacetamide (DMAc, anhydrous)

-

Methanol

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser with a gas inlet, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Dissolution of Monomer: this compound and anhydrous pyridine are dissolved in anhydrous DMAc in the reaction flask under an inert atmosphere. The solution is stirred until all solids have dissolved.

-

Addition of Diacyl Chloride: A solution of adipoyl chloride in anhydrous DMAc is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred solution of the diol and pyridine over a period of 30-60 minutes at room temperature.

-

Polymerization: After the addition is complete, the reaction mixture is heated to 80°C and stirred for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Precipitation and Purification: The reaction mixture is cooled to room temperature and then slowly poured into a large excess of vigorously stirred methanol. This will cause the polyester to precipitate.

-

Washing: The precipitated polymer is collected by filtration and washed thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent. The washing process is repeated several times.

-

Drying: The purified polymer is dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Workflow

Caption: Experimental workflow for the synthesis of poly(1,3-adamantanedimethylene adipate).

References

Synthesis of High-Performance Polymers Using Adamantane Diols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers incorporating adamantane diols. The inclusion of the rigid, bulky adamantane cage into polymer backbones is a proven strategy for enhancing thermal stability, mechanical strength, and other critical properties. This guide focuses on the use of adamantane-1,3-diol and adamantane-1,4-diol in the synthesis of polyesters, polycarbonates, and polyurethanes.

The isomeric substitution pattern of the hydroxyl groups on the adamantane core significantly influences the geometry of the resulting polymer chains and, consequently, their macroscopic properties. Adamantane-1,4-diol's linear and symmetrical structure can lead to more ordered polymer packing, potentially resulting in materials with higher thermal transitions and mechanical strength.[1] In contrast, the kinked geometry of adamantane-1,3-diol may produce more amorphous polymers with enhanced solubility.[1]

Polyesters

Application Note:

The incorporation of adamantane diols into polyester chains enhances their thermal stability and mechanical properties due to the rigidity of the adamantane cage.[1] Polyesters synthesized with adamantane-1,4-diol are expected to exhibit higher glass transition temperatures (Tg) and melting points compared to those derived from adamantane-1,3-diol, owing to the potential for more ordered chain packing.[1] These high-performance polyesters are promising candidates for applications requiring dimensional stability at elevated temperatures, such as in advanced composites and engineering plastics.

Data Presentation:

Quantitative data for polyesters derived specifically from adamantane diols is limited in publicly available literature, preventing a direct tabulated comparison. However, the general trend of incorporating rigid monomers like adamantane diols into polyester backbones leads to an increase in Tg and thermal stability.

Experimental Protocol: Polyester Synthesis via Melt Polycondensation

This protocol describes a general method for synthesizing polyesters from adamantane diols and a suitable diester, such as dimethyl terephthalate.[1]

Materials:

-

Adamantane-1,3-diol or Adamantane-1,4-diol

-

Dimethyl terephthalate

-

Catalyst (e.g., zinc acetate or antimony trioxide)

-

High-boiling point solvent for purification (e.g., o-dichlorobenzene)

-

Methanol (for precipitation)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet, combine the adamantane diol, dimethyl terephthalate, and catalyst.

-

Under a slow nitrogen stream, heat the mixture to 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.

-

Once the majority of the methanol has been removed, gradually reduce the pressure to below 1 Torr while increasing the temperature to 250-280°C to drive the polycondensation reaction.

-

Continue the reaction under high vacuum at an elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Cool the reactor and dissolve the polymer in a suitable solvent.

-

Precipitate the polyester by pouring the solution into methanol.

-

Collect the polymer by filtration and dry it under a vacuum.

Synthesis Workflow:

Polycarbonates

Application Note:

Adamantane-based polycarbonates exhibit exceptional thermal stability and high glass transition temperatures. The bulky adamantane unit restricts the mobility of the polymer chains, leading to improved mechanical properties.[1] Polycarbonates derived from adamantane-1,4-diol are predicted to have superior thermal and mechanical performance compared to their 1,3-diol counterparts due to the linearity of the 1,4-isomer.[1] These materials are well-suited for applications in optics, electronics, and as high-performance engineering thermoplastics.

Data Presentation:

| Polymer System | Adamantane Monomer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |

| Poly(1,3-adamantane)s | 1,3-diol derivative | 139 - 205 °C | 477 - 488 °C |

Experimental Protocol: Polycarbonate Synthesis via Solution Polycondensation

This protocol outlines the synthesis of polycarbonates from adamantane diols using triphosgene as a phosgene source in a solution polymerization.[1]

Materials:

-

Adamantane-1,3-diol or Adamantane-1,4-diol

-

Triphosgene

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the adamantane diol and pyridine in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of triphosgene in anhydrous DCM to the stirred diol solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Wash the reaction mixture with dilute hydrochloric acid and then with water to remove pyridine hydrochloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.

-

Precipitate the polycarbonate by pouring the concentrated solution into methanol.

-

Collect the polymer by filtration and dry under vacuum.

Synthesis Workflow:

Polyurethanes

Application Note:

The incorporation of adamantane diols into polyurethane structures introduces rigidity and can lead to the development of materials with unique properties such as shape memory effects.[2] The bulky adamantane unit can disrupt the regular arrangement of polyurethane chains, contributing to the formation of amorphous domains.[2][3] Polyurethanes containing adamantane-1,3-diol have been shown to exhibit good mechanical properties and a broad glass transition, which is advantageous for shape memory applications.[2]

Data Presentation:

Quantitative data for polyurethanes derived from adamantane diols is application-specific and varies with the co-monomers used. For a series of polyurethanes prepared from 1,3-adamantanediol, 1,4-butanediol, and hexamethylene diisocyanate, it was found that moderate adamantane content resulted in good mechanical properties and a notable shape memory effect.[2]

Experimental Protocol: Polyurethane Synthesis

This protocol describes the synthesis of an adamantane-containing polyurethane.[2]

Materials:

-

1,3-Adamantanediol (ADO)

-

1,4-Butanediol (BDO)

-

Hexamethylene diisocyanate (HDI)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

In a flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, dissolve 1,3-adamantanediol and 1,4-butanediol in DMF.

-

Add hexamethylene diisocyanate to the solution.

-

Add a catalytic amount of dibutyltin dilaurate.

-

Heat the reaction mixture and stir for several hours.

-

Pour the resulting viscous solution into a mold to cast a film.

-

Cure the film at an elevated temperature to complete the polymerization.

-

The resulting polyurethane film can be removed from the mold for characterization.

Logical Relationship Diagram:

References

1,3-Adamantanedimethanol: A Rigid Building Block for Advanced Organic Synthesis

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction